molecular formula C₂₂H₃₀O₄ B1142610 Cannabichromenic acid CAS No. 185505-15-1

Cannabichromenic acid

Cat. No.: B1142610
CAS No.: 185505-15-1
M. Wt: 358.47
InChI Key:
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Description

Cannabichromenic acid is a minor cannabinoid found in the Cannabis sativa plant. It is a precursor to cannabichromene and plays a crucial role in the biosynthesis of cannabinoids. The compound has garnered attention due to its potential therapeutic properties and its role in the plant’s defense mechanisms .

Mechanism of Action

Cannabichromenic acid (CBCA), also known as 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid, NNW8UMP980, or (+)-Cannabichromenic acid, is a minor cannabinoid and a precursor of cannabichromene . This compound has been reported to exert anti-inflammatory, antimicrobial, and analgesic activity .

Target of Action

Studies suggest that cannabinoids, including cbca, may act as agonists and antagonists at multiple targets, including cb1 and cb2 receptors, transient receptor potential (trp) channels, peroxisome proliferator-activated receptors (ppars), and serotonin 5-ht1a receptors .

Mode of Action

CBCA’s interaction with its targets leads to the activation of multiple cell signaling pathways . For instance, stimulation of G protein-coupled receptors (GPCR) activates Phospholipase C (PLC), leading to the release of diacylglycerol (DAG) and inositol triphosphate .

Biochemical Pathways

CBCA is biosynthesized from cannabigerolic acid (CBGA), the sole intermediate for all other phytocannabinoids . The enzyme CBCA synthase can cyclize either cannabigerolic acid or cannabinerolic acid (the Z isomer of CBGA) to form CBCA . These cannabinoid synthases are unique oxidoreductases catalyzing the cyclization of the terpene moiety .

Pharmacokinetics

A pilot study investigating a medical cannabis product containing cbca suggested that cbca may have preferential absorption over cbd and thc when administered together . After a single dose and after the final dose, the maximum concentration (Cmax) of CBCA increased by 1.3–1.8-fold for each twofold increase in dose .

Result of Action

It is known that cbca is a precursor of cbc biosynthesis, a non-psychoactive cannabinoid of cannabis that reportedly exerts anti-inflammatory, antimicrobial, and analgesic activity .

Action Environment

The action, efficacy, and stability of CBCA can be influenced by various environmental factors. For instance, hormonal regulation of cannabinoid biosynthetic genes, including those involved in CBCA biosynthesis, has been observed . Salicylic acid (SA) pretreatment was found to increase the expression of genes located downstream of the cannabinoid biosynthetic pathway .

Biochemical Analysis

Biochemical Properties

Cannabichromenic acid plays a role in the biochemical reactions of the cannabis plant. It is produced through the combination of geranyl pyrophosphate and olivetolic acid, which results in the formation of cannabigerolic acid (CBGA). The enzyme CBCA synthase then cyclizes either cannabigerolic acid or cannabinerolic acid to form this compound .

Cellular Effects

This compound has been found to have multiple targets, including direct and indirect effects on the endocannabinoid system (ECS) . It exhibits anti-inflammatory properties in vitro, which may theoretically contribute to cannabis analgesic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cannabichromene through decarboxylation . This process is facilitated by the enzyme CBCA synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that this compound demonstrated faster and more potent bactericidal activity than vancomycin, a commonly used antibiotic, against MRSA infections .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related cannabinoids have been studied. For instance, cannabigerol, a cannabinoid that shares a common precursor (CBGA) with this compound, has been tested in various dosages in animal models, showing efficacy in models of Huntington’s disease and epilepsy .

Metabolic Pathways

This compound is involved in the cannabinoid biosynthetic pathway. It is produced from cannabigerolic acid, which is formed by the combination of geranyl pyrophosphate and olivetolic acid .

Subcellular Localization

Related enzymes involved in cannabinoid biosynthesis, such as THCAS, have been found to be localized in the endoplasmic reticulum when expressed in Nicotiana benthamiana .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromenic acid is synthesized from geranyl pyrophosphate and olivetolic acid, which combine to produce cannabigerolic acid. The enzyme this compound synthase then cyclizes cannabigerolic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis sativa plants. This process includes cultivation, harvesting, and extraction using solvents such as ethanol or supercritical carbon dioxide. The extracted cannabinoids are then purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cannabichromenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities or different pharmacological profiles .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJHXJQMNWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336859
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20408-52-0, 185505-15-1
Record name Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMENIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CANNABICHROMENIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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